1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety, a tertiary amine, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core is functionalized to introduce the oxy group, followed by the addition of the bis(propan-2-yl)amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors for the initial functionalization steps and continuous flow reactors for subsequent modifications. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the oxy group or to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of new amine derivatives or other substituted products.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials and polymers due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the secondary alcohol group can form additional hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1-[(Adamantan-1-yl)amino]propan-2-ol hydrochloride
- Adamantan-1-yl acrylate
- 2-Adamantan-1-yl-propan-2-ol
Comparison: 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane moiety and the bis(propan-2-yl)amino group. This combination provides a distinct set of chemical and physical properties, such as enhanced stability and solubility, compared to other similar compounds. The presence of the secondary alcohol group also allows for additional functionalization and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-13(2)20(14(3)4)11-18(21)12-22-19-8-15-5-16(9-19)7-17(6-15)10-19;/h13-18,21H,5-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGGEVCKZXOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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